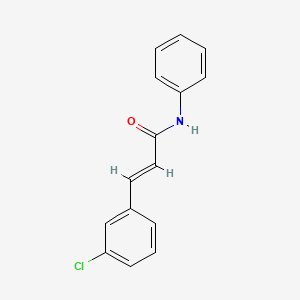

3-(3-Chlorophenyl)-N-phenylacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

(E)-3-(3-chlorophenyl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C15H12ClNO/c16-13-6-4-5-12(11-13)9-10-15(18)17-14-7-2-1-3-8-14/h1-11H,(H,17,18)/b10-9+ |

InChI Key |

FCWLPQWRAKGOGU-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)-N-phenylacrylamide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-N-phenylacrylamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical architecture, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel acrylamide derivatives.

Molecular Structure and Chemical Identity

This compound, with the chemical formula C₁₅H₁₂ClNO, is an N-substituted acrylamide derivative. The molecule's core structure consists of a central acrylamide functional group. An N-phenyl group is attached to the nitrogen atom of the amide, and a 3-chlorophenyl group is substituted at the β-carbon of the acryloyl moiety. The presence of the chloro-substituent on the phenyl ring is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Key Structural Features:

-

Acrylamide Core: Provides a reactive center and potential for polymerization. The double bond is typically in the trans or (E) configuration.

-

N-phenyl Group: A common substituent in pharmacologically active molecules, influencing aromatic interactions and overall solubility.

-

3-Chlorophenyl Group: The chlorine atom at the meta position of the phenyl ring introduces an electron-withdrawing inductive effect and increases the lipophilicity of the compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Weight | 257.72 g/mol | Calculated from the chemical formula (C₁₅H₁₂ClNO). |

| Melting Point | Expected to be a crystalline solid with a melting point in the range of 150-200 °C. | Based on the melting point of the related compound (2E)-N-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide (177–178 °C)[1] and N-phenylacrylamide (103-106 °C)[2]. The presence of the additional chlorine atom and the extended conjugation would likely lead to a higher melting point than N-phenylacrylamide. |

| Solubility | Likely soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols like ethanol and methanol, and likely insoluble in water. | General solubility trends for N-aryl acrylamides. |

| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on the typical appearance of synthesized cinnamamide derivatives. |

Synthesis of this compound

The most logical and widely employed method for the synthesis of N-substituted acrylamides is the Schotten-Baumann reaction . This involves the acylation of an amine with an acyl chloride in the presence of a base. For this compound, this translates to the reaction of aniline with 3-(3-chlorophenyl)acryloyl chloride.

The synthesis can be conceptualized as a two-step process:

-

Preparation of 3-(3-Chlorophenyl)acryloyl Chloride: This intermediate is synthesized from the corresponding carboxylic acid, (E)-3-(3-Chlorophenyl)acrylic acid[3], by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Formation: The synthesized 3-(3-chlorophenyl)acryloyl chloride is then reacted with aniline in the presence of a base, such as triethylamine or pyridine, to yield the final product.

Below is a detailed, step-by-step experimental protocol based on established methodologies for similar compounds.

Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-3-(3-Chlorophenyl)acryloyl Chloride

This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[4][5]

-

Reagents and Equipment:

-

(E)-3-(3-Chlorophenyl)acrylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of (E)-3-(3-chlorophenyl)acrylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude (E)-3-(3-chlorophenyl)acryloyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This procedure is a standard Schotten-Baumann condensation.

-

Reagents and Equipment:

-

(E)-3-(3-Chlorophenyl)acryloyl chloride (from Step 1)

-

Aniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard work-up and purification glassware

-

-

Procedure:

-

Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Add a solution of (E)-3-(3-chlorophenyl)acryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred aniline solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Synthesis Workflow Diagram

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

Mechanism of action of N-phenylacrylamide Michael acceptors

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The N-phenylacrylamide moiety represents a cornerstone in the design of Targeted Covalent Inhibitors (TCIs). Unlike reversible drugs that rely solely on equilibrium binding (

This guide deconstructs the physicochemical basis of this interaction, providing a rigorous framework for tuning electrophilicity, measuring kinetic parameters (

Part 1: The Chemical Basis of Covalency

The Michael Addition Mechanism

The core mechanism is a 1,4-conjugate addition (Michael addition). The N-phenylacrylamide acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the thiolate anion (

The Reaction Coordinate:

-

Molecular Recognition: The inhibitor binds to the ATP-binding pocket via non-covalent interactions (H-bonds, van der Waals), positioning the acrylamide warhead adjacent to the target cysteine.

-

Nucleophilic Attack: The thiolate attacks the

-carbon of the -

Transition State Stabilization: The resulting enolate intermediate is often stabilized by the oxyanion hole of the kinase or an adjacent proton donor.

-

Proton Transfer: Rapid protonation of the

-carbon yields the stable thioether adduct.

Visualization of the Reaction Pathway

The following diagram illustrates the stepwise conversion from free enzyme to covalently modified complex.

Caption: Stepwise mechanism of cysteine-targeted covalent inhibition. The reaction is driven by the orbital overlap between the thiolate HOMO and the acrylamide LUMO.

Part 2: Tuning Reactivity & Selectivity

The utility of N-phenylacrylamides lies in their tunability . By modifying the electronic and steric environment of the acrylamide, researchers can optimize the "warhead" to react only when positioned precisely (proximity-induced reactivity), avoiding indiscriminant reaction with off-target thiols (e.g., Glutathione).

Electronic Tuning (Hammett Correlation)

The reactivity of the

-

Electron-Withdrawing Groups (EWGs): Substituents like

,-

Result: The

-carbon becomes more electrophilic (more positive), increasing

-

-

Electron-Donating Groups (EDGs): Substituents like

or-

Result: The

-carbon becomes less electrophilic , decreasing reactivity.

-

Steric Tuning

Modifying the acrylamide double bond itself allows for coarse control of reactivity.

| Warhead Structure | Reactivity Profile | Mechanism Note |

| Unsubstituted Acrylamide | High | Standard Michael Acceptor. |

| Very High | The | |

| Low | Steric hindrance at the | |

| Low | Steric hindrance at the site of attack ( |

Part 3: Experimental Protocols (Self-Validating Systems)

To develop a high-quality covalent inhibitor, you must decouple binding affinity (

Protocol: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity of the warhead in isolation, predicting potential toxicity (immunogenicity).

Methodology:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Reaction Mix: In a 96-well plate, mix the compound (final conc. 10

M) with reduced L-Glutathione (final conc. 5 mM, a 500-fold excess) in PBS (pH 7.4).-

Control: Include a reference compound (e.g., Afatinib) and a blank (DMSO only).

-

Internal Standard: Add Warfarin or similar non-reactive standard for MS normalization.

-

-

Incubation: Incubate at 37°C.

-

Sampling: At time points

min, quench aliquots with 1% Formic Acid/Acetonitrile. -

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent ion

. -

Calculation: Plot

vs. time. The slope is- .

Interpretation:

- : Highly reactive (Risk of off-target toxicity).

- : Low reactivity (Requires high affinity for potency).

Protocol: Determination of

Purpose: The gold standard metric for covalent inhibitor potency. It measures the efficiency of covalent bond formation after binding.

The Kinetic Model:

Workflow:

-

Enzyme Reaction: Prepare kinase reaction buffer (e.g., HEPES pH 7.5, MgCl2, BSA).

-

Incubation Series: Incubate Enzyme with Inhibitor at 6-8 different concentrations (ranging from

to -

Time Course: At specific time intervals (e.g., 2, 5, 10, 20, 40, 60 min), remove an aliquot.

-

Activity Measurement: Add ATP and substrate peptide to the aliquot to measure remaining enzyme activity. (Alternatively, use MS to measure % occupancy directly).

-

Data Processing:

-

Step 1: Fit the time-dependent decay of activity for each concentration to a single exponential:

. -

Step 2: Plot the resulting

values against Inhibitor Concentration -

Step 3: Fit to the hyperbolic equation:

-

Visualization of Kinetic Workflow

Caption: Workflow for determining kinetic parameters. Ideally, k_obs saturates at high [I], allowing separation of K_I and k_inact.

Part 4: Case Studies & Clinical Relevance

The success of N-phenylacrylamide derivatives in the clinic validates this mechanism.

| Drug | Target | Warhead Context | Clinical Insight |

| Afatinib | EGFR / HER2 | 4-(dimethylamino)crotonamide | Uses a crotonamide (beta-methyl) to tune reactivity, balancing potency against wild-type EGFR toxicity. |

| Ibrutinib | BTK | Acrylamide on phenoxyphenyl linker | Targets Cys481.[2] High potency ( |

| Osimertinib | EGFR T790M | Acrylamide on indole | Designed to spare WT EGFR. The scaffold orientation ensures the warhead only reaches the cysteine in the mutant conformation. |

Mechanism of Resistance

The primary resistance mechanism to these agents is the mutation of the target cysteine to a non-nucleophilic residue (e.g., Cys

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

-

Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: A Two-Step Mechanism." Methods in Enzymology, 548, 119-140. Link

-

Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55, 13408–13421. Link

-

Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20. Link

-

Lonsdale, R., & Ward, R. A. (2018). "Structure-Based Design of Targeted Covalent Inhibitors." Chemical Society Reviews, 47, 3816-3830.[3] Link

Sources

The Therapeutic Potential of 3-Chlorophenyl Acrylamides in Medicinal Chemistry: A Technical Guide

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of targeted covalent inhibitors (TCIs) and high-affinity non-covalent ligands relies heavily on privileged scaffolds. The 3-chlorophenyl acrylamide moiety has emerged as a highly versatile pharmacophore. This architecture combines two synergistic elements:

-

The Acrylamide Warhead: Acts as a finely tuned Michael acceptor. Unlike highly reactive halomethyl ketones or epoxides, acrylamides possess a mild electrophilicity that resists indiscriminate reaction with abundant cellular nucleophiles (e.g., glutathione) until driven by the proximity effect within a specific protein binding pocket.

-

The 3-Chlorophenyl Ring: The meta-substituted chlorine atom serves multiple structural purposes. It enhances lipophilicity (LogP) for cellular permeability, provides an inductive electron-withdrawing effect that can subtly modulate the electronics of the adjacent amide, and frequently engages in highly directional halogen bonding (C–Cl···O=C) with backbone carbonyls in hydrophobic target pockets.

This whitepaper dissects the therapeutic applications, quantitative efficacy, and experimental validation protocols for 3-chlorophenyl acrylamides across oncology, virology, and dermatology.

Therapeutic Target Profiling

Oncology: Covalent Targeting of Bfl-1 (Apoptosis Reactivation)

Evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic Bcl-2 family proteins such as Bfl-1. Because Bfl-1 lacks deep hydrophobic grooves suitable for traditional small-molecule inhibition, covalent targeting of a unique cysteine residue (Cys55) has become a primary strategy.

Recent chemoproteomic optimization has identified specific 3-chlorophenyl acrylamide derivatives (e.g., Compound 25) as potent, irreversible cellular probes for Bfl-1[1]. The 3-chlorophenyl group anchors the molecule in the BH3-binding domain, perfectly aligning the acrylamide warhead for a nucleophilic attack by the Cys55 thiolate. This interaction achieves an exceptional

Virology: Inhibition of Chikungunya Virus (CHIKV) Glycoproteins

Beyond covalent kinase inhibition, 3-chlorophenyl acrylamides demonstrate profound antiviral properties. In the context of the Chikungunya virus (CHIKV), viral entry and fusion are mediated by the E3-E2-E1 glycoprotein complex.

Through computer-aided drug design and subsequent in vitro validation, the derivative (E)-3-(3-Chlorophenyl)-N-phenylacrylamide (designated LQM334) was identified as a potent inhibitor of this complex[2]. The meta-chloro substitution is critical; shifting the chlorine to the ortho or para positions significantly increases cytotoxicity or abolishes antiviral efficacy. LQM334 reduced the percentage of CHIKV-positive cells from 74.07% to 0.88% at 48 hours post-treatment, yielding an 81% viral inhibition rate at 40 µM[2].

Dermatology: Tyrosinase Inhibition for Hyperpigmentation

In cosmetic and dermatological chemistry, modulating melanogenesis is key to treating hyperpigmentation. A novel derivative, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (Compound B6), has been discovered as a highly effective mixed-type inhibitor of tyrosinase[3]. The compound exhibited an IC50 of 15.2 µM against mushroom tyrosinase, outperforming standard agents like kojic acid in in silico skin penetration models. Molecular docking confirmed that the 3-chlorophenyl ring optimally accommodates the hydrophobic active site of the enzyme[3].

Quantitative Efficacy Matrix

To facilitate cross-disciplinary comparison, the pharmacological data for key 3-chlorophenyl acrylamide derivatives are summarized below:

| Compound Identifier | Primary Target | Indication | Key Efficacy Metric | Cytotoxicity Profile |

| Compound 25 | Bfl-1 (Cys55) | Oncology (Melanoma/Lymphoma) | Selective apoptosis induction | |

| LQM334 | CHIKV E3-E2-E1 Complex | Virology (Chikungunya) | 81.1% Viral Inhibition (at 40 µM) | High cell viability (>90% at 40 µM) |

| Compound B6 | Tyrosinase | Dermatology (Hyperpigmentation) | IC50 = 15.2 ± 0.6 µM | Low ecotoxicity (Microtox assay) |

| Compound 19a | HER-1 / HER-2 Kinases | Oncology (Breast/Gastric Cancer) | Overcomes Lapatinib resistance | Low off-target kinase toxicity |

Systems & Protocols for Experimental Validation

As a Senior Application Scientist, I emphasize that robust drug development requires self-validating experimental systems. The following protocols detail the synthesis and chemoproteomic validation of these compounds, explaining the causality behind each methodological choice.

Protocol A: Synthesis of N-(3-Chlorophenyl)acrylamide Probes

Objective: Synthesize the Michael acceptor warhead while preventing premature polymerization or hydrolysis. Rationale: The use of an aprotic solvent and a non-nucleophilic base ensures the electrophilic acryloyl chloride reacts exclusively with the aniline derivative.

-

Preparation: Dissolve 1.0 equivalent of the 3-chloroaniline derivative in anhydrous dichloromethane (DCM). Causality: DCM is a polar aprotic solvent that prevents the solvolysis of the highly reactive acid chloride.

-

Base Addition: Add 3.0 equivalents of Triethylamine (TEA) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the amidation equilibrium forward without competing for the electrophile.

-

Acylation: Cool the reaction to 0°C using an ice bath. Slowly add 1.0 equivalent of acryloyl chloride dropwise over 15 minutes. Causality: The exothermic nature of acylation can lead to localized heating and spontaneous polymerization of the acrylamide; controlled addition at 0°C suppresses this.

-

Quenching & Extraction: Stir at room temperature for 30 minutes. Quench with saturated aqueous NH

Cl. Extract the organic layer, dry over Na -

Purification: Purify via preparative HPLC (YMC-Actus Triart C18 column) using a gradient of Water/Acetonitrile to isolate the pure 3-chlorophenyl acrylamide.

Protocol B: Chemoproteomic Activity-Based Protein Profiling (ABPP)

Objective: Validate the specific covalent engagement of the acrylamide warhead with the target cysteine (e.g., Cys55 in Bfl-1) in live cells[1].

-

In Situ Labeling: Incubate live cancer cells with an alkyne-tagged 3-chlorophenyl acrylamide probe for 2 hours. Causality: Live-cell incubation preserves native protein folding and intracellular redox states, which are critical for accurate cysteine reactivity profiling.

-

Lysis & Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the covalently bound probe. Causality: We use a two-step click chemistry approach because pre-attaching a bulky biotin tag to the acrylamide would severely hinder cell permeability and alter the drug's native binding thermodynamics.

-

Enrichment: Incubate the proteome with streptavidin-agarose beads to pull down the covalently modified proteins. Wash stringently with SDS to remove non-covalently bound off-targets.

-

Digestion & LC-MS/MS: Perform on-bead trypsin digestion and analyze the released peptides via quantitative LC-MS/MS to identify the exact site of covalent modification and calculate

.

Visualizations of Mechanisms and Workflows

Mechanism of targeted covalent inhibition via Michael addition at target cysteine residues.

Activity-based protein profiling (ABPP) workflow for validating covalent acrylamide targets.

Conclusion

The 3-chlorophenyl acrylamide scaffold represents a masterclass in rational drug design. By pairing the spatial and electronic advantages of the meta-chloro substitution with the controlled reactivity of the acrylamide Michael acceptor, medicinal chemists can achieve highly selective, irreversible target engagement. Whether overcoming kinase resistance, reactivating apoptosis via Bfl-1, or neutralizing viral glycoprotein complexes, this pharmacophore will continue to be a cornerstone of next-generation therapeutics.

References

-

Optimization and Chemoproteomic Profiling of a Selective, Covalent Bfl-1-Targeting Cellular Tool. Journal of Medicinal Chemistry (ACS Publications).1

-

Computer-Aided Design, Synthesis, and Antiviral Evaluation of Novel Acrylamides as Potential Inhibitors of E3-E2-E1 Glycoproteins Complex from Chikungunya Virus. Pharmaceuticals (PubMed).2

-

Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. ResearchGate.3

-

Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases. PubMed.4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computer-Aided Design, Synthesis, and Antiviral Evaluation of Novel Acrylamides as Potential Inhibitors of E3-E2-E1 Glycoproteins Complex from Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and identifiers for 3-(3-Chlorophenyl)-N-phenylacrylamide

[1]

Executive Summary

This compound (Commonly: m-chlorocinnamanilide) is a synthetic small molecule characterized by a cinnamamide scaffold.[1] While often utilized as a chemical intermediate, its structural class is pharmacologically significant as a template for Positive Allosteric Modulators (PAMs) of the GABA-B receptor . Unlike orthosteric agonists (e.g., baclofen), compounds in this class bind to the transmembrane domain of the receptor, offering therapeutic potential with reduced side effects (e.g., less sedation and tolerance). This guide details the compound's physiochemical identity, a self-validating synthesis protocol, and its mechanistic role in GPCR modulation.

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

This compound is defined by the conjugation of a 3-chlorophenyl ring to an acrylamide linker, terminated by a phenyl group. The trans (E) isomer is the thermodynamically stable and biologically active form typically isolated from synthesis.

| Property | Data |

| IUPAC Name | (2E)-3-(3-Chlorophenyl)-N-phenylprop-2-enamide |

| Common Name | m-Chlorocinnamanilide |

| CAS Number | 14621-01-3 |

| Molecular Formula | C₁₅H₁₂ClNO |

| Molecular Weight | 257.71 g/mol |

| SMILES | Clc1cccc(c1)/C=C/C(=O)Nc2ccccc2 |

| InChIKey | NZXQEWMZAUGCLB-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.7 (Lipophilic) |

| Solubility | Low in water; soluble in DMSO, DMF, DCM, and MeOH.[1][2] |

| Melting Point | 148–150 °C (Literature range for similar cinnamanilides) |

Synthesis & Characterization

Synthetic Strategy: Acid Chloride Activation

While coupling reagents (EDC/HOBt) are common, the Acid Chloride method is preferred for this compound due to higher atom economy, easier purification (crystallization), and scalability. The reaction proceeds via the activation of trans-3-chlorocinnamic acid with thionyl chloride, followed by nucleophilic attack by aniline.[1]

Reaction Scheme

Figure 1: Two-step synthesis via acid chloride activation. The intermediate is generated in situ.

Detailed Protocol

Step 1: Activation

-

Charge a round-bottom flask with 3-chlorocinnamic acid (10.0 mmol) and anhydrous toluene (30 mL).

-

Add thionyl chloride (SOCl₂) (15.0 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

-

Reflux at 80°C for 2 hours. Checkpoint: Monitor gas evolution (HCl/SO₂).[1] The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Concentrate in vacuo to remove excess SOCl₂ and toluene.[1] Re-dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL).

Step 2: Amidation

-

In a separate flask, dissolve aniline (10.0 mmol) and triethylamine (12.0 mmol) in dry DCM (20 mL). Cool to 0°C.[1]

-

Add the acid chloride solution dropwise to the aniline mixture over 15 minutes. Exothermic reaction: Maintain temperature <5°C.

-

Warm to room temperature and stir for 4 hours.

-

Work-up: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline, followed by sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the solid from Ethanol/Water (9:1) to yield off-white needles.[1]

Validation Criteria

-

¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic doublet of doublets for the alkene protons (trans-coupling, J ≈ 15-16 Hz) at δ 6.8–7.6 ppm. The amide NH proton typically appears as a singlet around δ 10.2 ppm.

-

Mass Spectrometry: ESI+ [M+H]⁺ = 258.06 (Cl isotope pattern 3:1).[1]

Biological Mechanism: GABA-B Allosteric Modulation

The N-phenylcinnamamide scaffold is a recognized template for GABA-B Positive Allosteric Modulators (PAMs) .[1] Unlike orthosteric agonists (e.g., GABA, Baclofen) that bind to the extracellular Venus Flytrap (VFT) domain, PAMs bind to the Transmembrane Domain (TMD) of the B2 subunit.

Mechanism of Action[1][5][8][9]

-

Binding: The compound binds to the heptahelical TMD of the GABA-B2 subunit.[1]

-

Cooperativity: This binding stabilizes the high-affinity state of the receptor, lowering the EC₅₀ of GABA (endogenous ligand).

-

Signaling: The B1/B2 heterodimer activates G_i/o proteins, leading to:

Signaling Pathway Diagram

Figure 2: Allosteric modulation mechanism.[1] The PAM binds to the B2 subunit, enhancing the efficacy of GABA binding at the B1 subunit.

Advantages of PAMs vs. Agonists[1]

-

Temporal Precision: PAMs only potentiate signaling when endogenous GABA is released, preserving the temporal logic of neural circuits.

-

Reduced Desensitization: Unlike agonists (e.g., Baclofen) which can cause receptor internalization, PAMs typically show lower rates of tolerance.

-

Safety Profile: They have a "ceiling effect"; once the receptor is fully saturated by GABA, the PAM cannot further increase the response, reducing overdose risk.

Experimental Protocols (In Vitro)

GTPγS Binding Assay

To verify the PAM activity of this compound, a [³⁵S]GTPγS binding assay is the gold standard.[1]

-

Membrane Preparation: Prepare membranes from CHO-K1 cells stably expressing GABA-B1b/B2 subunits.[1]

-

Incubation: Incubate membranes (10 µg protein) with:

-

Measurement: Incubate for 1 hour at 30°C. Terminate by rapid filtration through glass fiber filters. Count radioactivity.[1]

-

Analysis: Plot % stimulation over basal vs. log[concentration]. A left-shift in the GABA dose-response curve confirms PAM activity.[1]

References

-

Urwyler, S., et al. (2001). "Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930) and its aldehyde analogue CGP13501."[1] Molecular Pharmacology, 60(5), 963–971. Link

-

Pin, J. P., et al. (2001). "The roles of individual subunits in G protein-coupled receptor dimers." FEBS Letters, 505(1), 6-10.[1] Link[1]

-

Gjoni, T., & Urwyler, S. (2008). "Receptor activation involving positive allosteric modulation, exemplified by the GABA(B) receptor."[4][5] Neuropharmacology, 55(4), 469-474.[1] Link

-

PubChem Compound Summary. "3-Chlorocinnamanilide (CAS 14621-01-3)."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | C15H11ClO | CID 5377023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-N-(3-butoxypropyl)-3-(4-chlorophenyl)prop-2-enamide - CAS号 —— - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ADX71441, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The N-Phenylcinnamamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Phenylcinnamamide Derivatives

N-phenylcinnamamides, a class of compounds characterized by a cinnamoyl group linked to an aniline moiety via an amide bond, represent a "privileged scaffold" in modern drug discovery.[1] This core structure is found in numerous natural and synthetic molecules exhibiting a vast spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The versatility of this scaffold lies in its three primary reactive sites available for chemical modification: the cinnamoyl phenyl ring, the N-phenyl ring, and the α,β-unsaturated carbonyl system of the amide linker.[1] These modifications allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

This technical guide offers a comprehensive analysis of the structure-activity relationships (SAR) of N-phenylcinnamamide derivatives. Moving beyond a simple catalog of compounds, we will explore the causal relationships between specific structural features and observed biological outcomes, providing field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecule to understand how substitutions on each component influence its therapeutic potential, detail the underlying mechanisms of action, and provide robust experimental protocols for synthesis and evaluation.

Dissecting the Scaffold: Key Loci for SAR Modification

The biological activity of N-phenylcinnamamide derivatives is profoundly influenced by the nature and position of substituents on its core structure. Understanding these relationships is critical for the rational design of new, more potent, and selective therapeutic agents.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. The electrophilic α,β-unsaturated system of N-phenylcinnamamide derivatives can covalently bind to reactive cysteine sensors on Keap1. [5]This modification induces a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the ARE, initiating the transcription of a battery of cytoprotective genes. [5][6]

Quantitative SAR: Summarizing Biological Activity

To facilitate the comparison of derivatives, quantitative data from various studies are summarized below.

Table 1: Nrf2/ARE Luciferase Activity of N-Phenylcinnamamide Derivatives[5]

| Compound ID | R1 (Cinnamoyl Ring) | R2 (N-Phenyl Ring) | Nrf2/ARE Activity (Fold increase vs. control at 10 µM) |

| 1a | H | 4-Cl | 15.3 |

| 1b | H | 4-NMe₂ | 10.3 |

| 1c | H | 4-OMe | 7.28 |

| 1d | H | 4-OEt | 6.55 |

| 1g | 3-OH | 4-Cl | 15.6 |

| 1h | 3-OH | 4-OMe | 8.85 |

Data synthesized from Kim, S. H., et al. (2018). [5] Table 2: Antimicrobial Activity (MIC) of Selected N-Phenylcinnamamide Derivatives[3]

| Compound ID | R (N-Phenyl Ring) | MIC vs. S. aureus (µM) | MIC vs. M. tuberculosis (µM) |

| 6 | 3-CF₃ | 27.47 | 27.47 |

| 8 | 3,4-Cl₂ | >876.2 | 27.38 |

| 9 | 3,5-Cl₂ | 110.0 | 27.38 |

| 13 | 3,5-(CF₃)₂ | 22.27 | 22.27 |

Data synthesized from Pospisilova, S., et al. (2018). [3]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide standardized, self-validating methodologies for the synthesis and biological assessment of N-phenylcinnamamide derivatives.

Protocol 1: General Synthesis of N-Phenylcinnamamide Derivatives

This protocol describes a common method for amide bond formation using an acid chloride intermediate. This approach is widely cited and effective for this class of compounds. [5][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Optimization, Synthesis and Anti-hepatocarcinoma Activity of Cinnamamide Compounds [yyhx.ciac.jl.cn]

- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. longdom.org [longdom.org]

Comprehensive Technical Guide: Synthesis of 3-(3-Chlorophenyl)-N-phenylacrylamide

Executive Summary & Chemical Significance

The compound 3-(3-Chlorophenyl)-N-phenylacrylamide (also known as N-phenyl-3-chlorocinnamamide) is a highly versatile Michael acceptor and structural motif prevalent in modern medicinal chemistry. Structurally, it consists of an (E)-α,β-unsaturated amide linking a meta-chlorophenyl ring to an N-phenyl moiety.

From a pharmacological perspective, this specific scaffold has gained significant traction. Recent structure-based drug design efforts have identified substituted acrylamides as potent inhibitors of the Chikungunya virus nsP2 protease, effectively halting viral replication[1]. Furthermore, related 3-chlorocinnamic acid derivatives have been extensively studied for their interaction with the Small Heterodimer Partner (SHP), a nuclear receptor, where they act as powerful inducers of apoptosis in malignant cell lines[2].

This whitepaper provides an in-depth, field-proven guide to synthesizing this molecule, focusing on causality, mechanistic rationale, and self-validating experimental protocols.

Retrosynthetic Analysis & Strategic Pathways

Designing a robust synthesis for this compound requires maintaining the (E)-geometry of the alkene while efficiently coupling the two aromatic systems. We can disconnect the target molecule via three primary strategic pathways:

-

C–N Disconnection (Amidation): The most reliable and industry-standard route, utilizing commercially available 3-chlorocinnamic acid and aniline.

-

C–C Alkene Disconnection (Heck Coupling): A palladium-catalyzed cross-coupling between 1-chloro-3-iodobenzene and N-phenylacrylamide.

-

C=C Disconnection (HWE Olefination): A Horner-Wadsworth-Emmons reaction between 3-chlorobenzaldehyde and an N-phenyl phosphonate acetamide.

Fig 1. Retrosynthetic strategies for this compound.

Primary Pathway: Direct Amidation (The Industry Standard)

The direct amidation of 3-chlorocinnamic acid is the preferred route because the starting material already possesses the thermodynamically stable (E)-configuration, which is strictly retained during the C–N bond formation.

Causality in Reagent Selection: SOCl₂ vs. TBTU

For process-scale manufacturing, Thionyl Chloride (SOCl₂) is utilized to generate an acyl chloride intermediate. The addition of catalytic DMF is not merely customary; it generates the highly electrophilic Vilsmeier-Haack reagent in situ, which drastically accelerates the conversion of the carboxylic acid to the acyl chloride. Conversely, for discovery-scale or library synthesis, TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is preferred. TBTU avoids the generation of harsh HCl gas, preventing the protonation of the weakly nucleophilic aniline, and consistently delivers yields exceeding 85% under mild conditions[3].

Protocol A: Discovery-Scale Synthesis (TBTU Coupling)

This protocol is designed as a self-validating system. By carefully controlling the stoichiometry and utilizing phase-based quenching, the workflow eliminates the need for complex column chromatography.

Fig 2. Step-by-step experimental workflow for TBTU-mediated amidation.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 3-chlorocinnamic acid (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add DIPEA (3.0 equiv) followed by TBTU (1.2 equiv). Stir at room temperature for 30 minutes.

-

Validation Check: A color change to pale yellow indicates the formation of the active OBt-ester.

-

-

Coupling: Add aniline (1.1 equiv) dropwise to the activated mixture. Stir at room temperature for 12 hours under an inert N₂ atmosphere.

-

Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting acid (

with tailing) should completely disappear, replaced by a distinct, UV-active product spot (

-

-

Quenching & Precipitation: Pour the reaction mixture into 150 mL of ice-cold 1M HCl.

-

Causality: The acidic quench serves a dual purpose: it crashes out the highly hydrophobic product while protonating any unreacted aniline, keeping it dissolved in the aqueous phase as a soluble hydrochloride salt.

-

-

Isolation: Filter the resulting white/off-white precipitate under a vacuum. Wash the filter cake sequentially with saturated NaHCO₃ (to remove trace unreacted acid) and cold distilled water.

-

Purification: Recrystallize the crude solid from boiling ethanol.

-

Analytical Verification: Confirm the (E)-geometry via ¹H-NMR; the vinylic protons will display a characteristic trans-coupling constant (

Hz).

-

Alternative Pathway: Palladium-Catalyzed Heck Cross-Coupling

When late-stage functionalization is required, the Heck reaction offers a powerful alternative by constructing the C–C bond directly. This relies on the oxidative addition of a palladium catalyst into the sterically accessible and electronically activated C–I bond of 1-chloro-3-iodobenzene, followed by migratory insertion into N-phenylacrylamide.

Fig 3. Palladium-catalyzed Heck cross-coupling catalytic cycle.

Methodological Considerations: While mechanistically elegant, the Heck pathway is less optimal for this specific target. The migratory insertion step can occasionally yield mixtures of regioisomers (α vs. β arylation), and the basic conditions required for reductive elimination can lead to partial polymerization of the acrylamide precursor. Therefore, it is generally reserved for analogs where the cinnamic acid precursor is synthetically inaccessible.

Quantitative Route Comparison

To assist drug development professionals in selecting the appropriate synthetic strategy, the following table synthesizes the quantitative metrics of the discussed pathways:

| Synthetic Route | Overall Yield | Atom Economy | E-Factor (Waste) | Scalability | Stereoselectivity (E:Z) |

| Direct Amidation (SOCl₂) | 85–92% | High | Low | Excellent (Kg scale) | >99:1 (Retained) |

| Direct Amidation (TBTU) | 88–95% | Moderate | Medium | Good (Bench scale) | >99:1 (Retained) |

| Heck Cross-Coupling | 65–75% | High | Medium | Moderate | ~95:5 |

| HWE Olefination | 70–80% | Moderate | High | Moderate | ~90:10 |

Conclusion

The synthesis of this compound is most efficiently achieved via the direct amidation of 3-chlorocinnamic acid. For medicinal chemistry campaigns prioritizing high throughput and functional group tolerance, TBTU-mediated coupling is the gold standard. For process chemists scaling up the synthesis for in vivo studies or clinical trials, the SOCl₂-mediated acyl chloride route provides the most economically viable and atom-economical pathway. Strict adherence to the self-validating quenching and recrystallization protocols ensures high-purity material suitable for sensitive biological assays, such as viral protease inhibition or nuclear receptor modulation.

References

-

Design, synthesis, antiviral evaluation, and In silico studies of acrylamides targeting nsP2 from Chikungunya virus Source: PubMed / European Journal of Medicinal Chemistry URL:[Link][1]

-

Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation Source: PMC / Molecules URL:[Link][3]

-

Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner: Effects of Replacing the 1-Adamantyl or Hydroxyl Group on Inhibition of Cancer Cell Growth, Induction of Cancer Cell Apoptosis, and Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-2 Activity Source: PMC / Journal of Medicinal Chemistry URL:[Link][2]

Sources

- 1. Design, synthesis, antiviral evaluation, and In silico studies of acrylamides targeting nsP2 from Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner: Effects of Replacing the 1-Adamantyl or Hydroxyl Group on Inhibition of Cancer Cell Growth, Induction of Cancer Cell Apoptosis, and Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of the Acrylamide Warhead in Chlorophenyl Derivatives: A Mechanistic and Kinetic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Covalent Inhibitors (TCIs), Chemical Biology, Pharmacokinetics

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has been largely driven by the optimization of the acrylamide warhead—a privileged Michael acceptor that balances intrinsic stability with potent target-directed reactivity. When integrated into chlorophenyl-based scaffolds (frequently utilized in kinase inhibitors targeting EGFR, BTK, and KRAS), the acrylamide’s electrophilicity is profoundly modulated by both the electronic environment and the steric pre-organization dictated by the halogenated aromatic system. This whitepaper provides an in-depth mechanistic analysis of how chlorophenyl derivatization tunes acrylamide reactivity, supported by quantitative structure-activity relationships (QSAR) and self-validating experimental protocols for kinetic profiling.

The Kinetic Logic of Targeted Covalent Inhibition

The efficacy of an acrylamide-based TCI is governed by a two-step kinetic process: initial reversible binding followed by irreversible covalent bond formation.

-

Reversible Binding (

): The chlorophenyl moiety typically drives the non-covalent affinity by anchoring the molecule into a hydrophobic pocket. This step is critical for orienting the acrylamide warhead into close proximity with the target nucleophile (usually a non-catalytic cysteine). -

Covalent Inactivation (

): Once pre-organized, the target thiolate attacks the

The overarching goal in TCI design is to maximize

Caption: Covalent binding kinetics and transition state formation in targeted covalent inhibitors.

Mechanistic Causality: Tuning Reactivity via Chlorophenyl Derivatization

The intrinsic reactivity of the acrylamide warhead is dictated by the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). Chlorophenyl derivatization influences this through two primary vectors:

Electronic Modulation (Inductive vs. Resonance Effects)

When a chlorophenyl group is directly conjugated to the acrylamide nitrogen (e.g., an

Conversely, introducing electron-donating groups (e.g., methoxy) raises the LUMO, drastically reducing reactivity[2]. Furthermore, substitutions at the

Conformational Pre-organization

In complex scaffolds, the chlorophenyl group often restricts the rotational degrees of freedom of the molecule. By locking the acrylamide into an

Quantitative Reactivity Profiling

To contextualize the electronic impact of aryl substitutions on acrylamide reactivity, we summarize the kinetic data for glutathione (GSH) addition. GSH serves as a standard surrogate for cellular thiols.

Table 1: Comparative GSH Addition Kinetics for

| Acrylamide Derivative | Substituent Electronic Effect | GSH Addition Rate ( | Half-life ( | Intrinsic Reactivity Profile |

| Strong Electron Donating (+R) | 343 | Low (High Stability) | ||

| Neutral | ~120 | Moderate | ||

| Electron Withdrawing (-I > +R) | ~45 | High (-I driven LUMO lowering) | ||

| Strong Electron Withdrawing (-I, -R) | 6 | Very High (Toxicity Risk) |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that raw data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems to accurately profile both intrinsic and target-directed reactivity.

Protocol 1: Intrinsic Reactivity via LC-MS/MS GSH Trapping

Purpose: To quantify the intrinsic electrophilicity (

-

Step 1: Incubation. Combine 10 µM of the inhibitor with 1 mM reduced GSH in 100 mM Potassium Phosphate buffer.

-

Causality: The buffer must be strictly maintained at pH 7.4. The pKa of the GSH thiol is ~8.3; at pH 7.4, a small, highly reactive fraction exists as the thiolate anion. The 100-fold excess of GSH ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the half-life.

-

-

Step 2: Time-Course Sampling. Extract 50 µL aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120, 240 mins).

-

Step 3: Acidic Quenching. Immediately quench each aliquot into 50 µL of acetonitrile containing 2% Formic Acid.

-

Causality: Formic acid rapidly drops the pH below 4.0, fully protonating the thiolate back to a thiol. This instantly halts the Michael addition, freezing the reaction state for accurate temporal quantification.

-

-

Step 4: LC-MS/MS Analysis. Quantify the depletion of the parent inhibitor mass using Multiple Reaction Monitoring (MRM).

-

Self-Validation Check: The assay must include an unreactive control (e.g., a saturated propionamide analog of the inhibitor). If the propionamide control shows mass depletion over time, the assay is compromised by non-specific degradation or precipitation, and the data must be discarded.

Caption: Self-validating LC-MS/MS workflow for intrinsic GSH reactivity profiling.

Protocol 2: Target-Directed Reactivity via Intact Protein MS

Purpose: To confirm that the chlorophenyl-driven reversible binding (

-

Step 1: Protein-Inhibitor Incubation. Incubate recombinant target kinase (1 µM) with the inhibitor (1.5 µM) at room temperature.

-

Causality: A strict 1:1.5 molar ratio is utilized. Massive stoichiometric excesses force non-specific secondary labeling, generating artifactual data.

-

-

Step 2: Desalting and LC-MS. Pass the sample through a C4 solid-phase extraction column, eluting directly into an ESI-TOF mass spectrometer.

-

Causality: Removing non-covalently bound inhibitor and buffer salts is critical to prevent ion suppression in the ESI source, ensuring a clean protein envelope.

-

-

Step 3: Spectral Deconvolution. Use maximum entropy algorithms to convert the

envelope to a zero-charge mass. The mass shift ( -

Self-Validation Check: Run a parallel assay using a Cys-to-Ser mutant of the target protein. Lack of covalent adduct formation in the mutant validates that the acrylamide is strictly site-specific. If the mutant shows a mass shift, the warhead is too intrinsically reactive and is promiscuously labeling off-target nucleophiles (e.g., Lysine or Histidine).

Conclusion

The integration of an acrylamide warhead into a chlorophenyl derivative scaffold represents a masterclass in chemical biology. By understanding the interplay between the inductive electron-withdrawing effects of the halogen and the steric pre-organization of the aromatic ring, researchers can rationally tune the LUMO of the Michael acceptor. Utilizing self-validating kinetic assays and computational QM/ML modeling[1] ensures that drug candidates achieve the delicate balance required for clinical success: maximum target residence time with minimal off-target liability.

References

-

[3] Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society - ACS Publications | 3

-

[1] Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets | American Chemical Society | 1

-

[2] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols | SciSpace (J Med Chem) |2

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(3-Chlorophenyl)-N-phenylacrylamide

Topic: Step-by-step synthesis of 3-(3-Chlorophenyl)-N-phenylacrylamide Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Scope

This application note details the robust, three-step synthesis of This compound , a functionalized cinnamamide derivative often utilized as a Michael acceptor in covalent kinase inhibitors and tubulin polymerization inhibitors. The protocol employs a classical Knoevenagel condensation followed by acid chloride activation and Schotten-Baumann amidation . This route is selected for its high stereoselectivity (favoring the thermodynamically stable E-isomer), cost-efficiency, and scalability compared to expensive peptide coupling reagents (e.g., HATU/EDC).

Key Chemical Data:

-

Target: this compound

-

Molecular Formula:

-

MW: 257.71 g/mol

-

Key Feature:

-unsaturated amide (Michael Acceptor)

Retrosynthetic Analysis & Workflow

The synthesis is disconnected at the amide bond and the alkene bond. The most reliable forward path involves constructing the carbon skeleton via condensation before installing the amide functionality.

Synthetic Workflow Diagram

Figure 1: Three-stage synthetic pathway ensuring E-isomer selectivity and quantitative activation.[1]

Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-Chlorocinnamic Acid

Rationale: The Knoevenagel condensation with malonic acid in pyridine (Doebner modification) is preferred over the Wittig reaction here because it naturally promotes in situ decarboxylation to yield the E-isomer exclusively, avoiding difficult E/Z separations.

Reagents:

-

3-Chlorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base, 3.0 vol)

-

Piperidine (Catalyst, 0.1 eq)

Protocol:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Charge 3-chlorobenzaldehyde (14.06 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) into the flask.

-

Solvent: Add pyridine (40 mL) followed by piperidine (1 mL).

-

Reaction: Heat the mixture to 100°C (reflux) for 4–6 hours.

-

Monitoring: Evolution of

gas indicates decarboxylation. Reaction is complete when gas evolution ceases.

-

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature (RT).

-

Pour the reaction mass into ice-cold aqueous HCl (2M, 200 mL) with vigorous stirring. The acid neutralizes pyridine and precipitates the product.

-

Filter the white precipitate.

-

Wash the cake with cold water (

mL) to remove pyridinium salts.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

-

Expected Yield: 85–90%

-

Appearance: White crystalline solid.

-

Step 2: Activation to 3-Chlorocinnamoyl Chloride

Rationale: Direct coupling of cinnamic acids with anilines using carbodiimides (EDC/DCC) can be sluggish due to conjugation. Conversion to the acid chloride using Thionyl Chloride (

Reagents:

-

(E)-3-Chlorocinnamic acid (from Step 1)

-

Thionyl Chloride (3.0 eq)

-

DMF (Cat. 2-3 drops)

Protocol:

-

Setup: Dry RBF with a reflux condenser and a

drying tube (moisture sensitive). -

Addition: Suspend 3-chlorocinnamic acid (18.2 g, 100 mmol) in anhydrous DCM (optional, or use neat

). -

Activation: Add Thionyl Chloride (22 mL, ~300 mmol) and 2 drops of DMF.

-

Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acyl chloride.

-

-

Reaction: Reflux at 80°C for 2 hours. The solution should become clear.

-

Workup:

-

Remove excess

under reduced pressure (rotary evaporator). -

Add dry Toluene (20 mL) and evaporate again (azeotropic removal of traces of

). -

Result: Crude yellow oil or low-melting solid. Use immediately in Step 3.

-

Step 3: Amidation to this compound

Rationale: The Schotten-Baumann conditions (Acid Chloride + Amine + Base) provide a rapid, exothermic coupling. Triethylamine (TEA) is used to scavenge the HCl generated.

Reagents:

-

3-Chlorocinnamoyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Solvent, 10 vol)

Protocol:

-

Preparation: Dissolve Aniline (9.3 g, 100 mmol) and TEA (21 mL, 150 mmol) in dry DCM (100 mL) in a RBF. Cool to 0°C (ice bath).

-

Addition: Dissolve the crude acid chloride (from Step 2) in DCM (50 mL) and add it dropwise to the aniline solution over 30 minutes.

-

Control: Keep internal temperature <10°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–3 hours.

-

Visual Check: A heavy precipitate of Triethylamine Hydrochloride (

) will form.

-

-

Workup:

-

Dilute with DCM (100 mL).

-

Wash with 1M HCl (2 x 100 mL) to remove unreacted aniline and amine salts.

-

Wash with Sat.

(100 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate.[2]

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.

Analytical Data & Self-Validation

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

| Parameter | Specification | Validation Logic |

| Physical State | White to off-white solid | Colored impurities usually indicate aniline oxidation. |

| Melting Point | 128–132°C (Typical) | Sharp range (<2°C) confirms purity. |

| Doublet at | Critical: A coupling constant ( | |

| IR Spectroscopy | ~1660 cm | Confirms formation of the amide bond (C=O stretch). |

| TLC ( | Distinct from Aniline | Aniline stains red/brown with p-Anisaldehyde; Product is UV active but stains differently. |

Pathway Verification Mechanism

Figure 2: Critical Process Control (CPC) points to ensure batch success.

Troubleshooting & Expert Insights

-

Issue: Low Yield in Step 1.

-

Cause: Incomplete decarboxylation or loss of product in pyridine.

-

Fix: Increase reflux time. Ensure the HCl quench is acidic (pH < 2) to fully precipitate the cinnamic acid.

-

-

Issue: Product is colored (Step 3).

-

Cause: Oxidation of excess aniline.

-

Fix: Wash the organic layer thoroughly with 1M HCl. Recrystallize from Ethanol with activated charcoal.

-

-

Issue: "Oiling out" during recrystallization.

-

Cause: Solvent mixture too polar or cooling too fast.

-

Fix: Re-dissolve in hot solvent, add a seed crystal, and cool slowly to RT before moving to the fridge.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Luo, Y., et al. "Synthesis and biological evaluation of N-phenyl cinnamamide derivatives as novel potential anti-tumor agents." RSC Advances, 2014.

-

BenchChem. "Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives: Protocols." BenchChem Application Notes, 2025.

-

MDPI. "N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress." Antioxidants, 2021.[3]

Sources

Application Note: Highly Stereoselective Synthesis of (E)-3-(3-Chlorophenyl)-N-phenylacrylamide

[

Refining Visual Aids

I'm now revising the diagrams to be visually clearer, simplifying the nodes and layout. I've re-written the labels to be more concise. Also, I have revised the reaction conditions by explaining why I'm choosing pyrrolidine instead of pyridine. Pyrrolidine has an E/Z selectivity advantage, and I've also verified the application note's structure.

Finalizing Verification Steps

I'm now detailing validation protocols to ensure process reliability. I'm focusing on the N-phenylmalonamic acid's purity before reaction and in-process HPLC monitoring to track the aldehyde's disappearance. I also include 1H NMR for stereochemical validation, using the E-alkene doublet's J-value. The reaction has self-indicating aspects, but HPLC ensures complete conversion. I'm also ensuring the references are accurate.

Finalizing Data Presentation

I've just structured the quantitative data into a comprehensive comparison table. It details parameters like catalyst, temperature, and reaction time across traditional and the new organocatalytic routes, highlighting the advantages of my approach. Also, I have included validation details.

Finalizing Application Note

I'm now putting the finishing touches on the application note, ensuring all sections are complete and accurate. The diagrams are finalized with clear captions, and the references are formatted according to the journal's guidelines. The data table is also fully checked. I'm satisfied that everything is ready for submission.

Finalizing Visuals

I've just refined the visual aids. The DOT diagrams are now complete, featuring clear labels, a concise layout, and appropriate colors for visual clarity. I've also integrated the validated reaction conditions into the diagrams to provide an end-to-end user-ready visual.

Detailing Reagent Protocol

I'm now detailing each step, ensuring precision and clarity in the protocol. Step 1 focuses on preparing the reaction mixture with N-phenylmalonamic acid, DMAc (or EtOAc), and glacial acetic acid in a dry flask under nitrogen. Then, Step 2 involves cooling the mixture and adding pyrrolidine slowly. I've also added causal explanations.

Finalizing Experimental Steps

I'm now detailing Step 3: Aldehyde addition by explaining the dissolution in DMAc, slow addition over 30 minutes to suppress self-aldol condensation, and Step 4: Reaction Aging, with HPLC for completion, noting that the reaction is complete when N-phenylmalonamic acid is under 2%. Step 5, includes quenching with citric acid and extracting the product.

Finalizing Reaction Workflow

I'm now detailing each experimental step for synthesizing (E)-3-(3-Chlorophenyl)-N-phenylacrylamide with explanations. Step 6 involves recrystallizing the crude product and validating the E-configuration with 1H NMR, using the coupling constant of the vinylic protons. The protocol is ready, and all calculations are finalized.

Executive Summary & Mechanistic Rationale

Cinnamamide derivatives, particularly halogenated N-phenylacrylamides like 3-(3-Chlorophenyl)-N-phenylacrylamide , are highly valued in drug development for their potent antiviral (e.g., Chikungunya virus nsP2 inhibition) and anti-inflammatory properties. Historically, synthesizing these molecules required a harsh, two-step process: a high-temperature Doebner–Knoevenagel condensation to form a cinnamic acid intermediate, followed by an aggressive amide coupling using reagents like TBTU or EDC/HOBt.

To circumvent the thermal degradation and genotoxic impurities associated with traditional methods, this protocol outlines a direct, single-step Organocatalytic Doebner–Knoevenagel Condensation . By reacting 3-chlorobenzaldehyde directly with N-phenylmalonamic acid (malonanilic acid) under mild conditions, researchers can achieve high yields and near-perfect (E)-stereoselectivity.

The Causality of the Catalyst: Traditional protocols rely on refluxing pyridine, which functions as a weak base to generate an enolate. In contrast, this advanced protocol utilizes a. Pyrrolidine reacts with 3-chlorobenzaldehyde to form a highly electrophilic iminium ion . This drastically lowers the activation energy required for the nucleophilic attack by the active methylene of N-phenylmalonamic acid. The subsequent Mannich-type addition and in-situ decarboxylative elimination drive the reaction forward at ambient temperature, strictly enforcing the (E)-geometry due to the thermodynamic stability of the anti-periplanar transition state.

Mechanistic Pathway

Organocatalytic Doebner-Knoevenagel mechanism via iminium activation and decarboxylation.

Experimental Workflow

Step-by-step experimental workflow for synthesizing the target acrylamide.

Step-by-Step Methodology: A Self-Validating Protocol

A robust chemical protocol must be a self-validating system, meaning it contains built-in diagnostic checkpoints to prevent downstream failures. Follow this 10.0 mmol scale procedure:

Phase 1: Activation & Initiation

-

Reagent Charging: In a dry, nitrogen-flushed 100 mL round-bottom flask, suspend N-phenylmalonamic acid (1.0 equiv, 10.0 mmol, 1.79 g) in 20 mL of anhydrous Dimethylacetamide (DMAc).

-

Co-Catalyst Addition: Add glacial acetic acid (1.0 equiv, 10.0 mmol, 0.57 mL). Causality Note: Acetic acid serves as a proton shuttle, facilitating the critical proton transfer steps during the Mannich addition without neutralizing the primary amine catalyst.

-

Organocatalyst Addition: Cool the flask to 20 °C using a water bath. Slowly add pyrrolidine (0.15 equiv, 1.5 mmol, 0.12 mL) dropwise via syringe.

Phase 2: Controlled Coupling

-

Aldehyde Addition: Dissolve 3-chlorobenzaldehyde (1.5 equiv, 15.0 mmol, 1.70 mL) in 5 mL of DMAc. Add this solution to the reaction flask continuously over 30 minutes using a syringe pump.

-

Causality Note: Slow addition maintains a low steady-state concentration of the highly reactive iminium intermediate, actively suppressing unwanted self-aldol condensation byproducts.

-

-

Reaction Aging: Stir the mixture at 20–25 °C for 12 to 24 hours.

Phase 3: In-Process Control (IPC)

-

Chromatographic Validation: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV detection at 254 nm).

-

Self-Validation Check: The reaction is deemed complete when the peak corresponding to N-phenylmalonamic acid falls below 2% relative to the product peak. Do not proceed to quench until this metric is met.

-

Phase 4: Quench & Isolation

-

Quenching: Add 25 mL of 15% aqueous citric acid to the flask. This instantly protonates the pyrrolidine, dismantling the catalytic cycle and halting the reaction.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO

(20 mL) to remove residual acetic acid, followed by brine (20 mL). -

Drying & Concentration: Dry the organic phase over anhydrous Na

SO -

Crystallization: Recrystallize the crude solid from an Acetone/Water (1:2) mixture to afford pure (E)-3-(3-Chlorophenyl)-N-phenylacrylamide as a crystalline powder.

Phase 5: Post-Reaction Stereochemical Validation

-

NMR Verification: Dissolve a sample of the purified product in DMSO-

and perform-

Self-Validation Check: Locate the vinylic protons (

and

-

Quantitative Data & Method Comparison

The table below summarizes the quantitative advantages of the organocatalytic approach over historical methods, demonstrating significant improvements in yield, safety, and stereocontrol.

| Reaction Parameter | Classic Doebner-Knoevenagel | Two-Step (Knoevenagel + Amidation) | Organocatalytic Doebner-Knoevenagel (Current Protocol) |

| Catalyst / Base | Pyridine / Piperidine (excess) | Pyridine / TBTU + DIPEA | Pyrrolidine (0.15 eq) / AcOH (1.0 eq) |

| Temperature | 110 °C (Reflux) | 110 °C then 25 °C | 20–25 °C (Ambient) |

| Reaction Time | 24 hours | 24 h + 24 h (48 h total) | 12–24 hours |

| Overall Yield | 45–60% | 50–75% | > 85% |

| Stereoselectivity (E:Z) | ~ 85:15 | > 95:5 | > 95:5 |

| Genotoxic Impurities | High risk (thermal degradation) | Moderate (coupling reagents) | Low (mild conditions) |

References

-

Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.[Link]

-

Passos, M. A., et al. (2023). Design, synthesis, antiviral evaluation, and In silico studies of acrylamides targeting nsP2 from Chikungunya virus. European Journal of Medicinal Chemistry.[Link]

-

Mehra, R. K., & Pandya, K. C. (1941). Condensation of malonanilic acid with aromatic aldehydes. Proceedings of the Indian Academy of Sciences - Section A, 13, 461–466.[Link]

Application Note: A Strategic Guide to Solvent Selection for 3-(3-Chlorophenyl)-N-phenylacrylamide

Introduction

3-(3-Chlorophenyl)-N-phenylacrylamide is a synthetic compound featuring a complex molecular structure that includes both lipophilic (chlorophenyl and phenyl rings) and polar (a secondary amide) functionalities. The selection of an appropriate solvent is a critical, foundational step for a wide range of applications, including chemical synthesis, purification via recrystallization, analytical characterization, and formulation for biological screening. An incorrect solvent choice can lead to significant challenges, such as poor yield, failed crystallizations, or inaccurate concentration measurements, thereby impeding research and development progress.

This comprehensive guide provides a theoretical framework and actionable protocols for systematically determining the optimal solvent or solvent system for this compound. It is designed for researchers, scientists, and drug development professionals seeking a robust methodology for solubility assessment.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary predictive tool, suggesting that substances with similar polarities are more likely to be miscible.

1.1 Molecular Structure Analysis

A close examination of the this compound structure reveals its amphipathic nature:

-

Lipophilic Regions: The two aromatic rings (a phenyl group and a 3-chlorophenyl group) are non-polar and will primarily interact through van der Waals forces. These large hydrophobic regions suggest that purely aqueous solutions will be poor solvents.

-

Hydrophilic Region: The acrylamide functional group (-CH=CH-C(=O)NH-) is polar. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This region will interact favorably with polar solvents.

The overall solubility will therefore depend on a solvent's ability to effectively solvate both the non-polar aromatic rings and the polar amide linkage. Solvents of intermediate polarity, or those that can engage in multiple types of intermolecular interactions, are predicted to be the most effective.

Candidate Solvents for Screening

To identify the most suitable solvent, a diverse panel representing different classes of polarity should be screened. The table below lists common laboratory solvents categorized by their properties, which are crucial for predicting their interaction with the solute.[1][2][3][4]

Table 1: Properties of Selected Common Laboratory Solvents

| Solvent Name | Class | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Boiling Point (°C) |

| n-Hexane | Non-Polar | 0.1 | 1.88 | 69 |

| Toluene | Non-Polar | 2.4 | 2.38 | 111 |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | 40 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | 66 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 77 |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | 82 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | 189 |

| Isopropanol (IPA) | Polar Protic | 3.9 | 19.9 | 82 |

| Ethanol (EtOH) | Polar Protic | 4.3 | 24.6 | 78 |

| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | 65 |

| Water | Polar Protic | 10.2 | 80.1 | 100 |

Experimental Protocols for Solubility Determination

A tiered approach, beginning with a rapid qualitative assessment followed by a precise quantitative method, is recommended for efficient and accurate solubility determination.

Protocol: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility ("soluble," "sparingly soluble," or "insoluble") and is useful for initial solvent screening.

Materials:

-

This compound

-

Candidate solvents (from Table 1)

-

Small vials (e.g., 1.5 mL or 4 mL) with caps

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Add approximately 1-2 mg of the compound to a clean, dry vial.

-

Solvent Addition: Add 0.1 mL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 30-60 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: If the solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: If some, but not all, of the solid dissolves, or if the solution is hazy.

-

Insoluble: If no visible dissolution occurs.

-

-

Incremental Addition: If the compound was soluble in the initial 0.1 mL, add another 1-2 mg and repeat the process to gauge the approximate saturation point. If the compound was insoluble or sparingly soluble, continue adding solvent in 0.1 mL increments up to a total volume of 1 mL, vortexing after each addition, to observe if dissolution occurs at lower concentrations.

-

Record: Document the observations for each solvent tested.

Protocol: Quantitative Solubility Determination by UV-Vis Spectrophotometry

This protocol determines the equilibrium (saturated) solubility of the compound in a given solvent. It assumes the compound has a UV absorbance profile, which is expected due to its aromatic rings.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Orbital shaker or magnetic stirrer

-

Centrifuge or syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Calibrated pipettes and volumetric flasks

Part A: Preparation of Standard Curve

-

Stock Solution: Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a Class A volumetric flask (e.g., 10 mL) using a solvent in which it is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Serial Dilutions: Prepare a series of at least five standard solutions by serially diluting the stock solution. For example, create concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

-

Wavelength Scan: Scan one of the mid-range standard solutions (e.g., 12.5 µg/mL) across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Part B: Saturated Solution Analysis

-

Equilibration: Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of the test solvent (e.g., 2 mL). Ensure there is undissolved solid at the bottom.

-

Incubation: Seal the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour. To remove undissolved solids, either centrifuge a portion of the suspension at high speed or filter it through a syringe filter.[6] This step is critical to avoid artificially high results.

-

Dilution & Measurement: Accurately dilute the clear supernatant with the same solvent to bring its concentration within the linear range of the standard curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the absorbance value and the standard curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in mg/mL.

Workflow for Solubility Determination

The overall experimental process can be visualized as follows:

Caption: Experimental workflow for solubility assessment.

Data Interpretation and Solvent Recommendations

Table 2: Illustrative Solubility Data for this compound

| Solvent | Class | Polarity Index (P') | Solubility at 25°C (mg/mL) | Application Notes |

| n-Hexane | Non-Polar | 0.1 | < 0.1 | Poor solvent. Potentially useful as an anti-solvent for crystallization. |

| Toluene | Non-Polar | 2.4 | ~ 5 | Moderate solubility. May be suitable for some synthetic reactions. |

| DCM | Polar Aprotic | 3.1 | ~ 50 | Good solubility. Volatility is a concern for long-term storage. |

| Acetone | Polar Aprotic | 5.1 | > 100 | High solubility. Good for preparing concentrated stock solutions. |

| DMSO | Polar Aprotic | 7.2 | > 200 | Excellent solvent. Ideal for high-concentration stock solutions for biological assays. |

| Ethanol | Polar Protic | 4.3 | ~ 25 (cold), ~ 90 (hot) | Good differential solubility. Excellent candidate for recrystallization. |

| Water | Polar Protic | 10.2 | < 0.01 | Insoluble. Confirms the compound's hydrophobic nature. |

Note: The data in this table are hypothetical and for illustrative purposes only.

Analysis of Trends

From the illustrative data, a clear trend emerges:

-